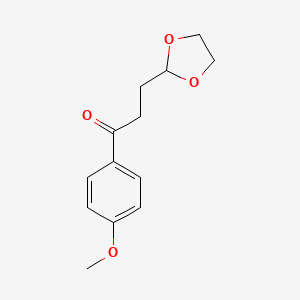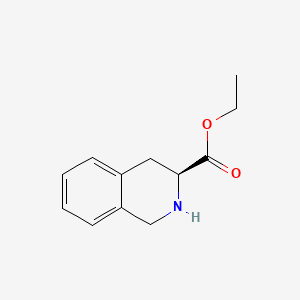![molecular formula C15H11ClN2O2 B8797883 N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B8797883.png)
N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide is a compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide typically involves the reaction of 2-aminophenol with substituted benzaldehydes under various conditions. One common method includes the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts. The reaction is often carried out in solvents like ethanol or water under reflux conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, involves similar synthetic routes but on a larger scale. The use of green solvents and economical operation methods is emphasized to ensure sustainability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different biological activities depending on the substituents introduced .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties, particularly against colorectal carcinoma.
Industry: Used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to various biological effects. It also interacts with DNA and proteins, affecting cellular processes and exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazoles: Similar in structure but contain a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Benzimidazoles: Contain a nitrogen atom in place of the oxygen atom in the oxazole ring.
Benzoxazoles: Other derivatives with different substituents on the benzene or oxazole rings
Uniqueness
N-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)acetamide is unique due to its specific chloro-substitution, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C15H11ClN2O2 |
|---|---|
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C15H11ClN2O2/c1-9(19)17-12-5-2-10(3-6-12)15-18-13-8-11(16)4-7-14(13)20-15/h2-8H,1H3,(H,17,19) |
Clé InChI |
XJXVGGUMZPQFHT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl |
Solubilité |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















